molecular formula C29H34O9 B1252411 Beta-Collatolic acid

Beta-Collatolic acid

Cat. No. B1252411
M. Wt: 526.6 g/mol
InChI Key: NDOGMEJTCDSZAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Collatolic acid is a member of isocoumarins.

Scientific Research Applications

Antitumor Properties and Mechanisms

Beta-Collatolic acid, a compound derived from natural sources, has shown potential in cancer therapy. It directly affects mitochondria and triggers the death of cancer cells, representing an alternative when certain chemotherapy drugs fail. Its antitumor properties are significant, especially considering its selectivity towards cancer cells over non-malignant cells and normal tissues. Ongoing development and clinical trials by various groups, including the U.S. National Cancer Institute, underscore its potential as a future cancer therapeutic agent (Ali-Seyed et al., 2016).

Role in Fuel Metabolism and Starvation

Beta-Collatolic acid has been identified as important in the context of fuel metabolism during starvation. It is considered beneficial in states of energy crisis, such as ischemic conditions, myocardial insufficiency, and physical fatigue. This highlights its potential therapeutic applications in conditions where efficient energy utilization is critical (Cahill, 2006).

Antioxidant Properties

Studies have shown that Beta-Collatolic acid exhibits antioxidant properties. It has been found to demonstrate superior superoxide anion scavenging activity compared to other compounds. This implies its potential use as an antioxidant agent in various therapeutic applications (Millot et al., 2008).

Potential in Bone Tissue Engineering

Research into the application of Beta-Collatolic acid in bone tissue engineering shows promise. Studies indicate that it can promote bone formation and has good biocompatibility, suggesting its potential use in biomaterials for bone repair and regeneration (Kondo et al., 2005).

Therapeutic Potential in Various Diseases

Beta-Collatolic acid has been indicated to play a role in preventing several diseases due to its bioactive properties. It has implications in immunopathological applications and may influence the development of certain cell types and protect against cellular damage (Kwatra & Modi, 2020).

Application in Metabolic and Cardiovascular Disorders

The compound's effects on metabolism and cardiovascular health have been studied, with implications in the treatment and prevention of cholesterol gallstones and related conditions. Beta-Collatolic acid's influence on biliary cholesterol saturation and its efficacy in treating these conditions is significant (Wang & Tazuma, 2002).

Potential in Drug Delivery Systems

Its role in enhancing the effectiveness of drug delivery systems, particularly in targeting specific cell types, has been explored. This includes its use in conjugation with other molecules for targeted therapeutic delivery (Lam et al., 2009).

properties

Product Name

Beta-Collatolic acid

Molecular Formula

C29H34O9

Molecular Weight

526.6 g/mol

IUPAC Name

4,6-dihydroxy-3-(6-methoxy-1-oxo-3-pentylisochromen-8-yl)oxy-2-(2-oxoheptyl)benzoic acid

InChI

InChI=1S/C29H34O9/c1-4-6-8-10-18(30)14-21-26(28(33)34)22(31)16-23(32)27(21)38-24-15-20(36-3)13-17-12-19(11-9-7-5-2)37-29(35)25(17)24/h12-13,15-16,31-32H,4-11,14H2,1-3H3,(H,33,34)

InChI Key

NDOGMEJTCDSZAS-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC2=CC(=CC(=C2C(=O)O1)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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